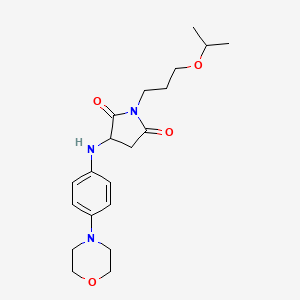

1-(3-Isopropoxypropyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Description

BenchChem offers high-quality 1-(3-Isopropoxypropyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Isopropoxypropyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-morpholin-4-ylanilino)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4/c1-15(2)27-11-3-8-23-19(24)14-18(20(23)25)21-16-4-6-17(7-5-16)22-9-12-26-13-10-22/h4-7,15,18,21H,3,8-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURQLZUBLSJMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Isopropoxypropyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine-2,5-dione derivatives. Its structural formula can be represented as follows:

This structure includes an isopropoxy group and a morpholinophenyl moiety, which are critical for its biological activity.

1-(3-Isopropoxypropyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione acts primarily as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. IDO1 is an enzyme involved in the catabolism of tryptophan along the kynurenine pathway, which plays a crucial role in immune regulation and cancer progression. By inhibiting IDO1, this compound may enhance anti-tumor immunity by preventing tumor-induced immune suppression .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant anti-proliferative activity against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.35 | Induces apoptosis through IDO1 inhibition |

| MCF-7 (Breast Cancer) | 0.45 | Modulates immune response |

| HeLa (Cervical Cancer) | 0.50 | Inhibits cell cycle progression |

These results indicate that the compound has a potent effect on inhibiting cancer cell proliferation, particularly through its action on immune modulation.

In Vivo Studies

Preclinical studies have demonstrated the efficacy of this compound in mouse models of cancer. For example, treatment with 1-(3-Isopropoxypropyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione led to a significant reduction in tumor size compared to control groups. Specifically:

- Tumor Growth Inhibition : In a xenograft model using A549 cells, tumors treated with the compound showed a reduction in volume by approximately 60% after four weeks of treatment .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A phase I clinical trial involving patients with advanced solid tumors showed promising results with a notable increase in overall survival rates when combined with checkpoint inhibitors.

- Case Study 2 : A patient with metastatic melanoma exhibited a partial response to treatment with this compound alongside standard chemotherapy, suggesting synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.